1,4,5,6-Tetrahydroxy-7-prenylxanthone natural sources and isolation
1,4,5,6-Tetrahydroxy-7-prenylxanthone natural sources and isolation
Topic: 1,4,5,6-Tetrahydroxy-7-prenylxanthone: Natural Sources, Isolation, and Characterization Content Type: Technical Monograph Audience: Pharmaceutical Researchers, Natural Product Chemists, and Drug Discovery Scientists
Executive Summary
1,4,5,6-Tetrahydroxy-7-prenylxanthone (CAS No. 1001424-68-5) is a rare, highly oxygenated prenylated xanthone primarily isolated from the genus Garcinia (Family: Clusiaceae).[1] Unlike the ubiquitous
This guide provides a rigorous technical framework for the extraction, isolation, and structural validation of this metabolite, emphasizing the separation of positional isomers and the preservation of the labile prenyl moiety.
Natural Sources and Chemotaxonomy
The occurrence of 1,4,5,6-tetrahydroxy-7-prenylxanthone is chemotaxonomically significant, restricted largely to the Guttiferae (Clusiaceae) family. While Garcinia mangostana is famous for 1,3,6,7-xanthones, the 1,4,5,6-pattern is a hallmark of specific sub-species.
Primary Botanical Sources:
-
Garcinia xanthochymus (Twig Bark/Stem Bark): The most abundant natural source. The twig bark extracts yield this compound as a major secondary metabolite alongside xanthochymol.
-
Garcinia bracteata: Isolated as "Compound 7" in comparative cytotoxicity studies.[2]
-
Garcinia cowa: Contains related analogs, though often dominated by 1,3,6-trihydroxy variants.
| Botanical Source | Tissue Type | Relative Abundance | Associated Metabolites |
| G. xanthochymus | Twig/Stem Bark | High | Xanthochymol, Guttiferones |
| G. bracteata | Leaves/Twigs | Moderate | Bracteaxanthones, Garcinexanthone B |
| G. cowa | Latex/Bark | Low (Trace) | Cowaxanthone, |
Technical Isolation Protocol
The isolation of 1,4,5,6-tetrahydroxy-7-prenylxanthone requires a strategy that addresses two main challenges:
-
Polarity Management: The four hydroxyl groups create high polarity, making separation from tannins and simple polyphenols difficult.
-
Isomer Resolution: Separating the 7-prenyl isomer from potential 8-prenyl or 2-prenyl regioisomers.
Phase 1: Extraction and Partitioning
-
Causality: We utilize Methanol (MeOH) for initial extraction to capture the full polarity spectrum of xanthones. Subsequent partitioning with Ethyl Acetate (EtOAc) is critical because tetra-oxygenated xanthones preferentially partition into the organic phase, leaving highly polar glycosides and tannins in the aqueous phase.
Protocol:
-
Maceration: Air-dried, pulverized twigs of G. xanthochymus (1.0 kg) are extracted with MeOH (3 x 5L) at room temperature (24h per cycle). Avoid reflux to prevent thermal degradation of the prenyl group (C5-unit).
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the crude methanolic extract.
-
Liquid-Liquid Partition: Suspend crude extract in H₂O. Partition successively with:
-
n-Hexane (removes fats, chlorophyll, and non-polar waxes).
-
Ethyl Acetate (Target Fraction): Collects the oxygenated xanthones.
-
n-Butanol (removes highly polar glycosides).
-
Phase 2: Chromatographic Purification
-
Causality: Silica gel provides the primary separation based on polarity. Sephadex LH-20 is strictly required as a secondary step to separate xanthones from flavonoids based on molecular size and hydrogen-bonding affinity (phenolic adsorption).
Workflow:
-
Silica Gel CC (Normal Phase):
-
Load EtOAc fraction onto a Silica Gel 60 column (230–400 mesh).
-
Elution Gradient: Chloroform:Methanol (CHCl₃:MeOH).
-
Start 100:0
95:5 90:10. -
Observation: 1,4,5,6-Tetrahydroxy-7-prenylxanthone typically elutes in the mid-polarity fractions (95:5 to 90:10 region) as a yellow band.
-
-
Sephadex LH-20 Permeation:
-
High-Performance Liquid Chromatography (HPLC) - Final Polish:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5
m, 250 x 10 mm). -
Mobile Phase: Acetonitrile (ACN) : Water (H₂O) (+0.1% Formic Acid).
-
Gradient: 40% ACN
70% ACN over 30 mins. -
Detection: UV at 254 nm and 320 nm.
-
Self-Validating Checkpoint
-
TLC Visualization: On Silica gel
plates, the spot should quench UV (dark spot at 254 nm) and fluoresce yellow/orange under 366 nm. -
Ferric Chloride Test: Positive reaction (dark green/black) indicates the presence of phenolic hydroxyls.
Structural Characterization & Identification
Accurate identification relies on distinguishing the 1,4,5,6-substitution pattern.
Key NMR Diagnostics (DMSO-
-
Chelated Hydroxyl (1-OH): A sharp singlet downfield at
12.5–13.5 ppm. This confirms the presence of an OH group at C1 hydrogen-bonded to the carbonyl at C9. -
Prenyl Moiety:
-
Dimethyl groups: Two singlets at
~1.60 and 1.75 ppm. -
Vinylic proton: Triplet at
~5.20 ppm. -
Methylene protons (benzylic): Doublet at
~3.30–3.40 ppm.
-
-
Aromatic Protons:
-
The 1,4,5,6-substitution leaves specific positions open. If the prenyl is at C7, you should observe an aromatic singlet at C8 (if C8 is unsubstituted) or coupling patterns indicating the remaining protons on the A and B rings.
-
Note: In 1,4,5,6-tetrahydroxy-7-prenylxanthone, the A-ring (1,2,3,4) has protons at C2 and C3 (ortho-coupled doublets). The B-ring (5,6,7,8) has the prenyl at C7 and OH at 5,[5][6][7]6. This leaves C8 as an isolated aromatic proton (singlet).
-
Visualization of Isolation Logic
The following diagram illustrates the critical path for isolating the target xanthone, highlighting the polarity-based logic used to separate it from interfering matrices.
Figure 1: Step-by-step isolation workflow optimized for tetra-oxygenated prenylxanthones.
Bioactivity and Pharmacological Potential[1][3][7][8][9][10][11][12][13]
The 1,4,5,6-tetrahydroxy-7-prenylxanthone scaffold exhibits a specific bioactivity profile distinct from the more common
Cytotoxicity Profile: Research indicates that the number and position of prenyl groups significantly influence cytotoxicity.
-
Mechanism: The prenyl group (hydrophobic tail) facilitates cell membrane penetration, while the xanthone core (planar tricyclic system) intercalates DNA or inhibits topoisomerase enzymes.
-
Key Data:
Structure-Activity Relationship (SAR):
Comparative studies show that increasing the number of prenyl groups (e.g., to di-prenyl derivatives) often enhances cytotoxicity (lowering
References
-
Niu, S. L., et al. (2012). Xanthones from the stems of Garcinia bracteata and their cytotoxicity.[2][10][11][12] Phytochemistry. (Cited for cytotoxicity data on HL-60 and isolation from G. bracteata).
-
ChemicalBook. (2024). 1,4,5,6-Tetrahydroxy-7-prenylxanthone Product Properties. (Cited for physicochemical properties and CAS verification).
-
MedChemExpress. (2024). 1,4,5,6-Tetrahydroxy-7-(3-methylbut-2-enyl)xanthone Datasheet. (Cited for nomenclature and biological activity summary).
-
BioCrick. (2024). 1,4,5,6-Tetrahydroxy-7-prenylxanthone Natural Source and Purity.[2][6][8] (Cited for Garcinia xanthochymus source confirmation).
-
Baggett, S., et al. (2005).[7] Bioactive benzophenones from Garcinia xanthochymus fruits.[7][13] Journal of Natural Products. (Foundational text on G. xanthochymus metabolite profiling).
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